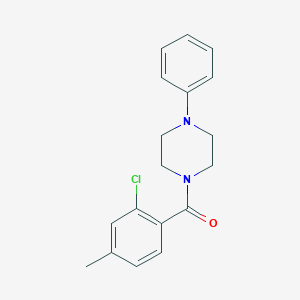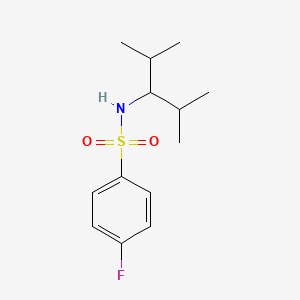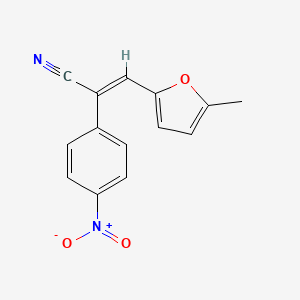
1-(2-chloro-4-methylbenzoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-methylbenzoyl)-4-phenylpiperazine, commonly known as P4 or CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system that plays a crucial role in regulating various physiological processes, including pain sensation, mood, appetite, and immune function. In recent years, P4 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
作用机制
P4 exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2, which are located throughout the central nervous system and peripheral tissues. The activation of these receptors by P4 leads to the modulation of various physiological processes, including pain perception, mood, appetite, and immune function. P4 has also been found to interact with other molecular targets, such as the transient receptor potential vanilloid type 1 (TRPV1) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects
P4 has been shown to produce a range of biochemical and physiological effects in various animal models and cell cultures. It has been found to reduce pain sensitivity, inflammation, and oxidative stress. P4 has also been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which are involved in the regulation of mood and appetite. Additionally, P4 has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
P4 has several advantages as a research tool for studying the endocannabinoid system and its potential therapeutic applications. It is a potent and selective agonist of the cannabinoid receptors, which allows for precise and targeted modulation of these receptors. P4 also has a long half-life, which makes it suitable for prolonged experiments. However, P4 has some limitations as a research tool, including its high cost, complex synthesis, and potential toxicity at high doses.
未来方向
There are several potential future directions for research on P4 and its therapeutic applications. One area of interest is the development of novel analogs of P4 with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. Another area of interest is the investigation of the role of P4 in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Additionally, the potential use of P4 in combination with other pharmacological agents for the treatment of various medical conditions is an area of active research.
合成方法
The synthesis of P4 involves a multi-step process that starts with the reaction of 1-(2-chloro-4-methylphenyl) piperazine with 4-phenylbenzoyl chloride in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of P4 as a white crystalline powder with a high purity level. The synthesis of P4 is a complex process that requires advanced laboratory techniques and equipment.
科学研究应用
P4 has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antiemetic properties. P4 has also been found to be effective in the treatment of neuropathic pain, multiple sclerosis, and nausea and vomiting associated with chemotherapy. Additionally, P4 has been studied for its potential use in the treatment of anxiety disorders, depression, and post-traumatic stress disorder.
属性
IUPAC Name |
(2-chloro-4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-7-8-16(17(19)13-14)18(22)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGPPIZEKIHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)
![3-[1-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5730771.png)





![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)